5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
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Overview
Description
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxy group at the 5-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Methoxyphenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzofuran ring.
Scientific Research Applications
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to unique biological activities.
Properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJNMGNWFAURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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